molecular formula C14H13N3O5S B2962676 Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate CAS No. 313262-15-6

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2962676
CAS No.: 313262-15-6
M. Wt: 335.33
InChI Key: FQROQMBUYKXHMW-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazole, which is a heterocyclic compound containing nitrogen and sulfur in a five-membered ring . It also contains an ester functional group (carboxylate), an amide functional group, and a nitro group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the ester and amide functional groups, and the nitro group . The presence of these functional groups would likely confer specific chemical properties to the compound, such as reactivity, polarity, and potential biological activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the polar nitro, amide, and ester groups would likely make the compound polar and potentially capable of participating in hydrogen bonding .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate is involved in the synthesis of new thiazolo[4,5-d]pyrimidines, which have been evaluated for their antimicrobial activities. For instance, compounds synthesized from similar structures have shown significant inhibitory effects against Gram-positive bacteria and yeasts, highlighting the potential of thiazole derivatives in antimicrobial applications (Balkan, Urgun, & Özalp, 2001).

Corrosion Inhibition

Another study explores the use of derivatives like Ethyl 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate for corrosion inhibition on mild steel, an important aspect for industrial applications. The derivatives demonstrated high efficiency and provided insights into the protective layer formation on metal surfaces, indicating their potential in the industrial pickling process (Dohare, Ansari, Quraishi, & Obot, 2017).

Synthetic Modifications and Antimicrobial Study

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, has undergone synthetic modifications to enhance its structure for better antimicrobial properties. The structure-activity relationship (SAR) analysis provided valuable insights into optimizing the antimicrobial efficacy of thiazole derivatives, showing a potential path for developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

Properties

IUPAC Name

ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-3-22-13(19)11-8(2)15-14(23-11)16-12(18)9-5-4-6-10(7-9)17(20)21/h4-7H,3H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROQMBUYKXHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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